Cas no 2305253-66-9 (5H-1,2,4-Triazolo[4,3-a]azepine-3-carboxylic acid, 6,7,8,9-tetrahydro-, lithium salt (1:1))

The compound 5H-1,2,4-Triazolo[4,3-a]azepine-3-carboxylic acid, 6,7,8,9-tetrahydro-, lithium salt (1:1) is a lithium salt derivative of a triazoloazepine carboxylic acid, notable for its unique heterocyclic structure. This product is of interest in pharmaceutical and chemical research due to its potential as a building block for bioactive molecules. The lithium salt form enhances solubility in polar solvents, facilitating its use in synthetic applications. Its fused triazole and azepine rings offer structural versatility, making it valuable for exploring novel pharmacophores or catalysts. The compound is typically handled under controlled conditions to ensure stability and purity, with applications in medicinal chemistry and material science.
5H-1,2,4-Triazolo[4,3-a]azepine-3-carboxylic acid, 6,7,8,9-tetrahydro-, lithium salt (1:1) structure
2305253-66-9 structure
Product Name:5H-1,2,4-Triazolo[4,3-a]azepine-3-carboxylic acid, 6,7,8,9-tetrahydro-, lithium salt (1:1)
CAS No:2305253-66-9
MF:C8H12LiN3O2
MW:189.140781402588
CID:6571640
Update Time:2025-10-14

5H-1,2,4-Triazolo[4,3-a]azepine-3-carboxylic acid, 6,7,8,9-tetrahydro-, lithium salt (1:1) Chemical and Physical Properties

Names and Identifiers

    • 5H-1,2,4-Triazolo[4,3-a]azepine-3-carboxylic acid, 6,7,8,9-tetrahydro-, lithium salt (1:1)
    • Inchi: 1S/C8H11N3O2.Li.H/c12-8(13)7-10-9-6-4-2-1-3-5-11(6)7;;/h1-5H2,(H,12,13);;
    • InChI Key: BVSJYFTZLAWJMP-UHFFFAOYSA-N
    • SMILES: C(C1=NN=C2CCCCCN12)(=O)O.[LiH]

5H-1,2,4-Triazolo[4,3-a]azepine-3-carboxylic acid, 6,7,8,9-tetrahydro-, lithium salt (1:1) Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-6759432-0.05g
lithium(1+) ion 5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepine-3-carboxylate
2305253-66-9 95.0%
0.05g
$21.0 2025-03-13
Enamine
EN300-6759432-0.1g
lithium(1+) ion 5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepine-3-carboxylate
2305253-66-9 95.0%
0.1g
$30.0 2025-03-13
Enamine
EN300-6759432-0.25g
lithium(1+) ion 5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepine-3-carboxylate
2305253-66-9 95.0%
0.25g
$36.0 2025-03-13
Enamine
EN300-6759432-0.5g
lithium(1+) ion 5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepine-3-carboxylate
2305253-66-9 95.0%
0.5g
$53.0 2025-03-13
Enamine
EN300-6759432-1.0g
lithium(1+) ion 5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepine-3-carboxylate
2305253-66-9 95.0%
1.0g
$70.0 2025-03-13
Enamine
EN300-6759432-2.5g
lithium(1+) ion 5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepine-3-carboxylate
2305253-66-9 95.0%
2.5g
$142.0 2025-03-13
Enamine
EN300-6759432-5.0g
lithium(1+) ion 5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepine-3-carboxylate
2305253-66-9 95.0%
5.0g
$251.0 2025-03-13
Enamine
EN300-6759432-10.0g
lithium(1+) ion 5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepine-3-carboxylate
2305253-66-9 95.0%
10.0g
$431.0 2025-03-13
Aaron
AR028JWJ-50mg
lithium(1+)ion5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepine-3-carboxylate
2305253-66-9 95%
50mg
$83.00 2025-03-12
Aaron
AR028JWJ-100mg
lithium(1+)ion5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepine-3-carboxylate
2305253-66-9 95%
100mg
$111.00 2025-03-12

Additional information on 5H-1,2,4-Triazolo[4,3-a]azepine-3-carboxylic acid, 6,7,8,9-tetrahydro-, lithium salt (1:1)

Comprehensive Analysis of 5H-1,2,4-Triazolo[4,3-a]azepine-3-carboxylic acid, 6,7,8,9-tetrahydro-, lithium salt (1:1) (CAS No. 2305253-66-9)

The compound 5H-1,2,4-Triazolo[4,3-a]azepine-3-carboxylic acid, 6,7,8,9-tetrahydro-, lithium salt (1:1) (CAS No. 2305253-66-9) is a specialized heterocyclic derivative with significant potential in pharmaceutical and biochemical research. Its unique structure combines a triazoloazepine core with a carboxylic acid functionality, stabilized as a lithium salt. This molecular configuration has garnered attention for its potential applications in central nervous system (CNS) drug development, particularly in modulating neurotransmitter pathways.

Recent advancements in neuropharmacology have highlighted the importance of triazole-containing compounds like 5H-1,2,4-Triazolo[4,3-a]azepine-3-carboxylic acid derivatives. Researchers are particularly interested in their potential as GABA receptor modulators or kinase inhibitors, which aligns with current trends in treating neurological disorders. The lithium salt form enhances solubility, making it more suitable for in vitro and in vivo studies compared to its free acid counterpart.

The synthesis of CAS 2305253-66-9 typically involves multi-step organic transformations, starting from azepine precursors followed by triazole ring formation and subsequent lithium salt preparation. Analytical characterization using HPLC-MS and NMR spectroscopy confirms its high purity (>98%), which is crucial for research applications. Stability studies indicate that the compound remains stable under standard laboratory storage conditions (-20°C in desiccated form).

From a drug discovery perspective, this compound's bicyclic heteroaromatic system offers unique molecular recognition properties. Computational modeling suggests potential interactions with various enzyme active sites, particularly those involving neurotransmitter metabolism. These characteristics make it valuable for high-throughput screening programs targeting neurological diseases and psychiatric conditions - areas receiving substantial research funding globally.

The pharmacokinetic profile of 6,7,8,9-tetrahydro-5H-1,2,4-triazolo[4,3-a]azepine-3-carboxylic acid lithium salt shows promising blood-brain barrier permeability in preliminary studies, a critical factor for CNS-active compounds. Researchers are investigating its potential as a scaffold for drug development, particularly in creating allosteric modulators for various receptor systems. The lithium counterion may additionally contribute to stabilizing the compound's solid-state properties and improving its formulation characteristics.

In the context of green chemistry initiatives, recent synthetic optimizations have reduced the environmental impact of producing CAS 2305253-66-9. Modern catalytic methods have improved atom economy while minimizing hazardous byproducts. These advancements align with the pharmaceutical industry's growing emphasis on sustainable synthesis practices while maintaining cost-effectiveness in research chemical production.

Quality control protocols for this compound emphasize residual solvent analysis and heavy metal screening, meeting stringent pharmaceutical-grade standards. The material is typically supplied with comprehensive analytical documentation, including chromatograms and spectroscopic data, which facilitates regulatory compliance for preclinical research. Proper handling requires standard laboratory safety measures, though it doesn't exhibit significant volatility or acute toxicity at research-scale quantities.

Future research directions for this compound class may explore its potential in personalized medicine approaches, particularly in neurodegenerative disease treatment strategies. The growing understanding of brain chemistry and receptor dynamics continues to reveal new potential applications for such heterocyclic scaffolds. Additionally, its metal-binding properties suggest possible utility in diagnostic agent development or as a chelating moiety in more complex molecular architectures.

Recommended suppliers
PRIBOLAB PTE.LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
PRIBOLAB PTE.LTD
Jiangsu Xinsu New Materials Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangsu Xinsu New Materials Co., Ltd
Xiamen PinR Bio-tech Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Xiamen PinR Bio-tech Co., Ltd.